molecular formula C7H11N3 B12943144 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole

5-Cyclobutyl-3-methyl-1H-1,2,4-triazole

Cat. No.: B12943144
M. Wt: 137.18 g/mol
InChI Key: BCNYKEUFEDCKSW-UHFFFAOYSA-N
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Description

5-Cyclobutyl-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a cyclobutyl group at the 5-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with methyl hydrazine and formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

5-Cyclobutyl-3-methyl-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    3-Cyclobutyl-5-methyl-1H-1,2,4-triazole hydrochloride: A closely related compound with similar structural features.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another triazole derivative with distinct pharmacological activities.

    1,2,4-Triazole-3-methylcarboxylate: A triazole compound used in the synthesis of nucleoside analogues.

Uniqueness: 5-Cyclobutyl-3-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

3-cyclobutyl-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C7H11N3/c1-5-8-7(10-9-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,8,9,10)

InChI Key

BCNYKEUFEDCKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CCC2

Origin of Product

United States

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